![molecular formula C13H11ClN2O B7814146 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B7814146.png)
1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Studies on Tautomeric Forms
Computational studies have been conducted on different tautomeric forms of 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. These studies, using various computational methods, established the most stable tautomer for these derivatives, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).
Synthesis of Novel Derivatives
Research has led to the synthesis of novel derivatives involving this compound. For instance, the synthesis of spiro[indazole-5,3′-pyrazole] derivatives through 1,3-dipolar cycloaddition, showcasing its utility in organic synthesis (Ren, Kuang, & Li, 2018).
Optimization for TRPA1 Antagonists
The compound has been identified as a potential antagonist of the transient receptor potential A1 (TRPA1) ion channel. Medicinal chemistry optimization studies around the indazole ring system have been crucial in enhancing its in vitro activity (Rooney et al., 2014).
Structural Studies
Structural analyses, including NMR spectroscopy and single crystal X-ray diffraction, have been performed on these compounds, contributing to the understanding of their chemical properties and reaction processes (Sucrow, Fehlauer, & Sandmann, 1977).
Molecular Docking and Anticancer Activities
Molecular docking studies and evaluations of anticancer activities have been conducted on derivatives of this compound, highlighting its potential in pharmacological research (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKPEVGUVGBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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